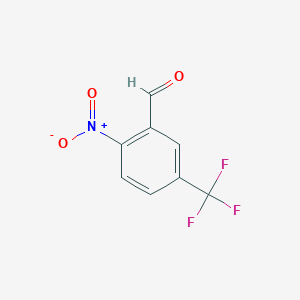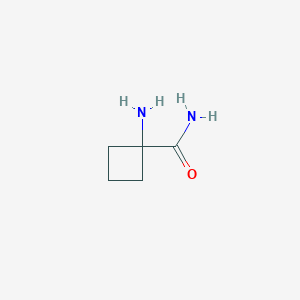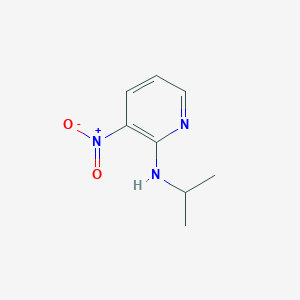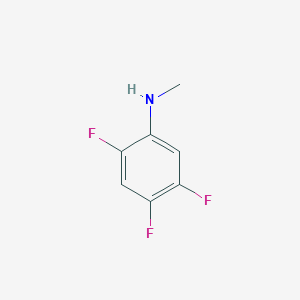
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is a compound that is structurally related to various other compounds studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds such as 2-(pyridin-2-yl)ethanol and derivatives thereof have been investigated for their utility in polymer science and as protecting groups for carboxylic acids . Additionally, compounds with similar structural motifs have been synthesized and evaluated for their antibacterial activities , and their crystal and molecular structures have been analyzed to understand their intermolecular interactions .
Synthesis Analysis
The synthesis of related compounds involves the cyclization of intermediates under specific conditions, such as refluxing in acetic anhydride . For instance, the synthesis of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones is achieved through the cyclization of N'-((2-(p-tolyloxy)quinoline-3-yl)methylene) isonitonohydrazide . This suggests that the synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone could potentially involve similar cyclization strategies or other related synthetic pathways.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone has been elucidated using techniques such as X-ray diffraction (XRD) . For example, the crystal structure of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone was determined, revealing intermolecular hydrogen bonding . These structural analyses are crucial for understanding the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of polymer science, where 2-(pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid, which can be selectively removed post-polymerization . This indicates that the pyridin-2-yl moiety can participate in chemical reactions that are sensitive to conditions such as pH and temperature, which could be relevant for the reactivity of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone can be inferred from their molecular structure and intermolecular interactions. For instance, the presence of hydrogen bonds in the crystal structure can affect the melting point and solubility . Additionally, the stability of the pyridin-2-yl moiety under various conditions, such as resistance to catalytic hydrogenolysis and stability under acidic conditions, is an important aspect of the physical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, derived from 2-(pyridine-2-ylamino)acetohydrazide, showed significant antimicrobial activity, indicating the potential of such compounds in combating microbial infections (Salimon, Salih, & Hussien, 2011).
Chemical Synthesis and Reaction Studies
- Research on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone revealed efficient production methods, emphasizing the accessibility of such compounds for further research and applications (Jin, 2015).
Structural and Theoretical Analysis
- Experimental and theoretical studies, including FTIR, NMR, and X-ray diffraction, of compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, contribute significantly to our understanding of their chemical properties and potential applications (Ataol & Ekici, 2014).
Biological Activities
- Certain 1H-1,2,4-triazole derivatives containing pyridine moiety have been identified to exhibit antifungal and plant growth regulatory activities, demonstrating the biological significance of these compounds (Liu et al., 2007).
Anticancer and Antitumor Effects
- Synthesized novel substituted dienone pyridine ethanone curcumin analogues have been found to inhibit tumor growth and demonstrate antiangiogenic effects, highlighting the potential for cancer treatment (Chandru et al., 2008).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-5-7-12(8-6-11)14(16)10-13-4-2-3-9-15-13/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDQHQGFZHVAPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605068 |
Source


|
| Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)-1-(p-tolyl)ethanone | |
CAS RN |
72076-59-6 |
Source


|
| Record name | 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)






